3-(4,5-Difluoro-2-methoxyphenyl)propionic acid
Overview
Description
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (DFMPA) is a fluorinated carboxylic acid that has a wide range of applications in scientific research. It is used in a variety of experiments and studies due to its unique properties and its ability to act as a pro-drug. It has been studied for its potential therapeutic applications, its biochemical and physiological effects, and its ability to act as a pro-drug.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research on compounds structurally related to 3-(4,5-difluoro-2-methoxyphenyl)propionic acid includes studies on bromophenol derivatives from the red alga Rhodomela confervoides, showcasing the diversity of halogenated compounds in nature and their detailed structural elucidation through advanced spectroscopic methods. These studies provide insights into the structural characteristics of halogenated aromatic compounds, which can inform the synthesis and analysis of related molecules, including 3-(4,5-difluoro-2-methoxyphenyl)propionic acid derivatives (Zhao et al., 2004). Similarly, the structural analysis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester through X-ray crystallography provides a framework for understanding the crystallographic and conformational properties of complex organic molecules, which is crucial for the design and development of new compounds with potential scientific applications (Kumarasinghe, Hruby, & Nichol, 2009).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlights the potential of difluoromethoxyphenyl derivatives for applications in optical technologies. Understanding the molecular structure and optical behavior of such compounds can lead to advancements in the development of materials for optoelectronic devices (Tamer et al., 2015).
Supramolecular Architecture
The study of 3-phenylpropionic acid and its derivatives, including those with methoxyphenyl groups, through laboratory X-ray powder diffraction data offers insights into the supramolecular architecture of organic compounds. This research can inform the design of new materials with specific molecular arrangements for use in various scientific and technological applications, including drug delivery systems and molecular sensors (Das et al., 2012).
Electrochemical Applications
The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids demonstrates the feasibility of using electrochemical methods for the selective hydrogenation of unsaturated organic compounds. This research can contribute to the development of green chemistry processes for the synthesis of complex organic molecules, including those with difluoromethoxyphenyl groups, with potential applications in pharmaceuticals and fine chemicals production (Korotaeva et al., 2011).
Fluorescent Probes and Sensing Technologies
The development of BODIPY-based hydroxyaryl derivatives as fluorescent pH probes, which includes research on difluorophenyl derivatives, underlines the significance of such compounds in the creation of sensitive and selective sensors for biological and environmental monitoring. The ability to detect pH changes with high specificity has implications for medical diagnostics, environmental science, and industrial process control (Baruah et al., 2005).
properties
IUPAC Name |
3-(4,5-difluoro-2-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTSALDVVUTTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260858 | |
Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid | |
CAS RN |
1092460-69-9 | |
Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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